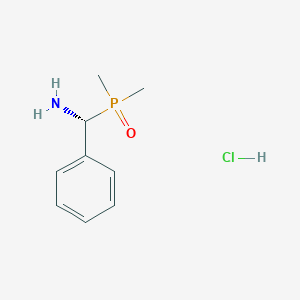![molecular formula C17H18N4O2 B2940286 N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097868-68-1](/img/structure/B2940286.png)
N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a useful research compound. Its molecular formula is C17H18N4O2 and its molecular weight is 310.357. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Heterocyclic Derivatives
Research on the synthesis and characterization of heterocyclic derivatives related to N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine has shown promising developments. For instance, studies have demonstrated the synthesis of various pyrazole and pyrimidine derivatives through different synthetic pathways, showcasing their potential in scientific research applications. These compounds have been characterized using a range of techniques such as FT-IR, UV-visible spectroscopy, proton NMR, and X-ray crystallography, providing detailed insights into their structural and chemical properties (Titi et al., 2020).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor activities of synthesized heterocyclic compounds have been a significant focus of research. Various studies have explored the biological activities of these compounds against different cancer cell lines and microbes, revealing their potential as pharmacophore sites for developing new therapeutic agents. For example, pyrimidine-linked pyrazole heterocyclics have been evaluated for their insecticidal and antibacterial potential, indicating their effectiveness in biological applications (Deohate & Palaspagar, 2020).
Novel Synthetic Approaches
Innovative synthetic approaches have been employed to create a variety of heterocyclic compounds, including those with pyrimidinone, pyrazolo, and naphthyridine skeletons. Microwave irradiation, for instance, has been utilized to accelerate the synthesis process, offering a more efficient and safer alternative for small-scale fast synthesis suitable for biomedical screening. This method highlights the advancements in synthetic chemistry aimed at producing compounds with potential biological and pharmacological applications (Han et al., 2009).
Antidepressant and Nootropic Agents
The exploration of heterocyclic compounds as potential antidepressant and nootropic agents has also been a subject of interest. Specific compounds have shown promising results in preclinical models for their antidepressant activity and cognitive-enhancing effects, suggesting their potential in treating CNS disorders. This research direction underscores the therapeutic possibilities of heterocyclic derivatives in addressing mental health conditions (Thomas et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds have been known to target the h+/k±atpase enzyme .
Mode of Action
The compound likely interacts with its target through hydrogen and ionic bonds . This interaction inhibits the conformational change of the H+/K±ATPase enzyme, preventing it from completing the hydrogen-potassium exchange . This results in an acid-suppressing effect .
Biochemical Pathways
The compound’s action on the H+/K±ATPase enzyme affects the hydrogen-potassium exchange process, a critical component of the gastric acid secretion pathway . By inhibiting this process, the compound reduces the production of gastric acid .
Result of Action
The primary result of the compound’s action is the suppression of gastric acid production . This can help in the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD), where reducing stomach acidity is beneficial.
Propiedades
IUPAC Name |
3,4-dihydro-2H-chromen-2-yl-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c22-17(15-6-5-12-3-1-2-4-14(12)23-15)21-9-13(10-21)20-16-7-8-18-11-19-16/h1-4,7-8,11,13,15H,5-6,9-10H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQWRTYDZQTQAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)N3CC(C3)NC4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2940204.png)
![(E)-4-(azepan-1-ylsulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2940205.png)


![2-Chloro-1-[2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidin-1-yl]propan-1-one](/img/structure/B2940208.png)
![methyl 2-({2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazino}sulfonyl)benzenecarboxylate](/img/structure/B2940211.png)
![6-Oxaspiro[4.5]decan-1-amine hydrochloride](/img/structure/B2940213.png)




![2,5-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2940221.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxybenzyl)acetamide](/img/structure/B2940223.png)

